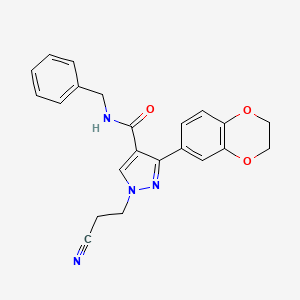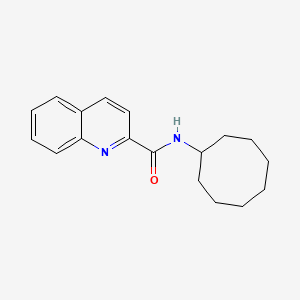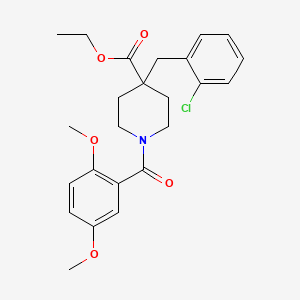
1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is commonly referred to as BINA and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
BINA acts as a non-competitive antagonist of the NMDA receptor and blocks the ion channel that is responsible for the influx of calcium ions into the neuron. This, in turn, reduces the excitotoxicity and oxidative stress that is associated with the overactivation of the receptor. BINA also modulates the activity of various signaling pathways such as the MAPK/ERK pathway, which is involved in the regulation of neuronal survival and apoptosis.
Biochemical and Physiological Effects:
BINA has been shown to have various biochemical and physiological effects on the nervous system. It can improve cognitive function, reduce inflammation, and prevent neuronal damage caused by oxidative stress. BINA has also been shown to have anxiolytic and antidepressant effects and can modulate the activity of the dopaminergic and serotonergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
BINA has several advantages for lab experiments. It is a well-characterized compound with a high degree of purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, BINA has some limitations as well. It has poor solubility in water, which can limit its bioavailability and efficacy in vivo. BINA also has a relatively short half-life, which can limit its duration of action.
Zukünftige Richtungen
BINA has several potential future directions for research. One area of interest is the development of more potent and selective NMDA receptor antagonists that can overcome the limitations of BINA. Another area of interest is the investigation of the neuroprotective effects of BINA in animal models of neurological disorders. Additionally, the development of novel drug delivery systems that can improve the bioavailability and efficacy of BINA is another area of interest. Finally, the investigation of the potential synergistic effects of BINA with other drugs is also an area of future research.
Conclusion:
In conclusion, 1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a synthetic compound that has potential therapeutic applications in various neurological disorders. It acts as an NMDA receptor antagonist and has neuroprotective, anxiolytic, and antidepressant effects. BINA has several advantages for lab experiments but also has some limitations. The future directions for research on BINA include the development of more potent and selective NMDA receptor antagonists, investigation of the neuroprotective effects in animal models, development of novel drug delivery systems, and investigation of potential synergistic effects with other drugs.
Synthesemethoden
The synthesis of BINA involves the condensation of 3-methoxy-2-biphenylamine with benzyl isocyanate followed by the reaction with piperidine-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a catalyst and yields BINA as a white crystalline solid. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
BINA has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as an NMDA receptor antagonist and blocks the excessive activation of the receptor, which is implicated in the pathogenesis of these disorders. BINA has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-benzyl-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-30-23-11-7-10-22(18-23)24-12-5-6-13-25(24)27-26(29)21-14-16-28(17-15-21)19-20-8-3-2-4-9-20/h2-13,18,21H,14-17,19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIQVDDAQYZDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B4892986.png)


![3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4893000.png)
![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)

![[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile](/img/structure/B4893010.png)
![N-{3-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B4893012.png)
amine oxalate](/img/structure/B4893017.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B4893056.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)